molecular formula C5H8N2O2 B190458 5,5-Dimethylhydantoin CAS No. 77-71-4

5,5-Dimethylhydantoin

Cat. No. B190458
CAS RN: 77-71-4
M. Wt: 128.13 g/mol
InChI Key: YIROYDNZEPTFOL-UHFFFAOYSA-N
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Description

5,5-Dimethylhydantoin is a part of a group of hydantoin compounds that are being evaluated for their anticonvulsant and central nervous system antitumor properties . It is a white to off-white crystalline powder .


Synthesis Analysis

5,5-Dimethylhydantoin can be synthesized from ammonium bicarbonate and acetone cyanohydrin. The process involves stirring until the ammonium bicarbonate and the acetone cyanohydrin are fully dissolved, and then sealing and heating up to 10°C. Ammonia is then introduced to the mixture, which is slowly heated to 50-65°C .


Molecular Structure Analysis

The empirical formula of 5,5-Dimethylhydantoin is C5H8N2O2. It has a molecular weight of 128.13 .


Chemical Reactions Analysis

5,5-Dimethylhydantoin is a source of bromine, equivalent to hypobromous acid (HOBr). It undergoes a reaction with luminol in an alkaline medium, which is used for its quantification .


Physical And Chemical Properties Analysis

5,5-Dimethylhydantoin is a white to off-white crystalline powder. It is soluble in water. It has a melting point of 174-177°C and a boiling point of 237.54°C .

Scientific Research Applications

1. Metal Complexation 5,5-Dimethylhydantoin has been studied for its ability to complex with metals. This property is significant in processes like coal gasification, where it can become a principal organic constituent in gas liquor. The compound's complexation with metals affects the equilibrium chemistry and speciation of calcium and heavy metals in gas liquors and wastewater systems (Pavlovich & Luthy, 1988).

2. Catalysis in Organic Synthesis 5,5-Dimethylhydantoin derivatives, like 1,3-Dibromo-5,5-dimethylhydantoin (DBH), are used as efficient catalysts in the synthesis of organic compounds. For instance, DBH in combination with kaolin has been utilized for synthesizing aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, offering good to high yields in relatively short reaction times (Shirini et al., 2012).

3. Antimicrobial Coatings The compound has been used to create antimicrobial coatings on fabrics. For example, a study synthesized an N-halamine monomer from 5,5-dimethylhydantoin, which, when applied to cotton fabrics, provided efficient antibacterial function with remarkable durability, making it suitable for various textile products (Luo et al., 2017).

4. Aromatic Bromination 5,5-Dimethylhydantoin derivatives have also been noted for their usefulness in the bromination of aromatic compounds. This property is particularly important in the synthesis of various organic molecules (Chassaing et al., 1997).

5. Disinfection Mechanisms Research has delved into the disinfecting mechanisms of 5,5-dimethylhydantoin, studying its effects on microorganisms. The compound has been shown to be effective in increasing cell wall permeability, leading to protein transudation and DNA fragmentation in microbes, thus resulting in their elimination (Xue Guang-bo, 2002).

Safety And Hazards

5,5-Dimethylhydantoin is harmful if swallowed. It causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

5,5-Dimethylhydantoin is being evaluated for its anticonvulsant and central nervous system antitumor properties . It is also being studied for its potential as a disinfectant . The synthesis and characterization of some novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and for the blockade of sodium channels are being presented .

properties

IUPAC Name

5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
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InChI Key

YIROYDNZEPTFOL-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)NC(=O)N1)C
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Molecular Formula

C5H8N2O2
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DSSTOX Substance ID

DTXSID5021754
Record name 5,5-Dimethylhydantoin
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-
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Boiling Point

Sublimes
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Solubility

Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO
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Vapor Pressure

0.0000028 [mmHg]
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Product Name

5,5-Dimethylhydantoin

Color/Form

White, crystalline solid, Prisms from dilute alcohol

CAS RN

77-71-4
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Melting Point

178 °C
Record name 5,5-DIMETHYLHYDANTOIN
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Synthesis routes and methods I

Procedure details

In a 5-liter three neck distillation flask were placed 1.5 l of ethanol, 92 g of metallic sodium, 472 g of ethyl α-hydroxyisobutyrate (4 mole), and 240 g of urea (4 mole). The mixture was heated and stirred on hot oil bath at 100° C. for 18 hours. After ethanol and methanol were distilled off from the reaction mixture and then 2 l of water was added therefor, the mixture was made acid with aqueous hydrochloric acid solution and then extracted twice with ethyl acetate. The extract was dried with Glauber's salt, and then filtered. The solvent was distilled off from the extract to obtain 270 g of 5,5-dimethylhydantoin having a melting point of 75° C.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
472 g
Type
reactant
Reaction Step Two
Name
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a further embodiment (the post addition method), an aqueous solution of dimethyloldimethylhydantoin, monomethyloldimethylhydantoin, and dimethylhydantoin is produced by admixing (a) from about 80 to about 90% by weight of an aqueous solution of methylolated dimethylhydantoins having greater than 0.1% by weight of free formaldehyde with (b) about 20 to about 10% by weight of dimethylhydantoin based upon 100% by weight of aqueous solution of methylolated dimethylhydantoins and dimethylhydantoin combined.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,790
Citations
NR Rivera, J Balsells, KB Hansen - Tetrahedron letters, 2006 - Elsevier
A scalable synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via oxidation of a thiosemicarbazide precursor is described. The thiosemicarbazide intermediates are easily accessed …
Number of citations: 67 www.sciencedirect.com
CE Zhou, CW Kan - Applied Surface Science, 2015 - Elsevier
In this study, atmospheric pressure nitrogen plasma treatment was applied to cotton fabrics in the coating process of cotton fabric coated with 5,5-dimethylhydantoin (DMH) with the aim …
Number of citations: 33 www.sciencedirect.com
A Akdag, SD Worley, O Acevedo… - Journal of chemical …, 2007 - ACS Publications
The hydantoin moiety is an important pharmacore, and when halogenated, hydantoin derivatives act as excellent biocides. However, there have been no computational studies …
Number of citations: 12 pubs.acs.org
VK Chaikovskii, VD Filimonov, AA Funk… - Russian Journal of …, 2007 - Springer
3-Diiodo-5,5-dimethylhydantoin in organic solvents successfully iodinates alkylbenzenes, aromatic amines, and phenyl ethers. The reactivity of electrophilic iodine is controlled by …
Number of citations: 30 link.springer.com
F Jia, A Li, X Hu - Organic Letters, 2023 - ACS Publications
The development of a new N-nitro type compound, dinitro-5,5-dimethylhydantoin (DNDMH), has been reported as an arene nitration reagent. The exploration demonstrated that arene …
Number of citations: 2 pubs.acs.org
B Maleki, R Tayebee, M Kermanian… - Journal of the Mexican …, 2013 - scielo.org.mx
Solvent-free, one-pot synthesis of polyhdroquinoline and 1,8-dioxodecahydroacridine derivatives have been described via Hantzsch condensation of various aldehydes, ammonium …
Number of citations: 50 www.scielo.org.mx
OO Orazi, A Corral, HE Bertorello - The Journal of Organic …, 1965 - ACS Publications
l, 3-Diiodo-5, 5-dimethylhydantoin, a stable reagent previously described, shows general applicability for nuclear iodination of homo-and heteroaromatic compounds activated by …
Number of citations: 74 pubs.acs.org
C Chassaing, A Haudrechy, Y Langlois - Tetrahedron letters, 1997 - Elsevier
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a useful and easy to handle reagent for bromination of various aromatic derivatives substituted with electron donating groups. In the …
Number of citations: 75 www.sciencedirect.com
MR Salmon, AZ Kozlowski - Journal of the American Chemical …, 1945 - ACS Publications
Results Because of the relative insolubility of the alkaline-earth chlorides in liquid ammonia, 6 the ammonium chloride formed in the ammonolysis tends to react with the catalyst to form …
Number of citations: 15 pubs.acs.org
S Iida, R Ohmura, H Togo - Tetrahedron, 2009 - Elsevier
Various benzylic halides were smoothly and directly converted into the corresponding aromatic nitriles in high yields using molecular iodine and 1,3-diiodo-5,5-dimethylhydantoin, …
Number of citations: 59 www.sciencedirect.com

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